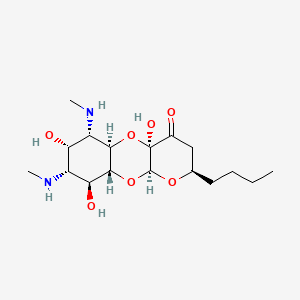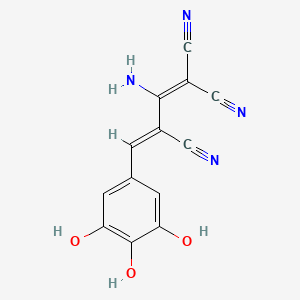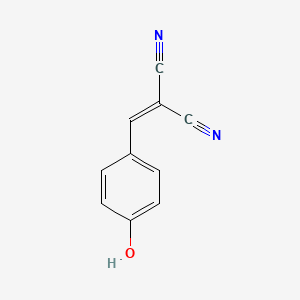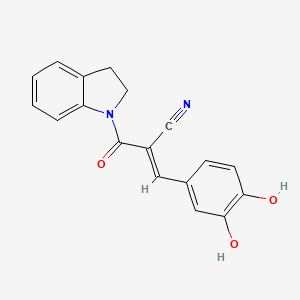
Apalutamid
Übersicht
Beschreibung
Apalutamid ist ein nicht-steroidales Antiandrogen-Medikament, das hauptsächlich zur Behandlung von Prostatakrebs eingesetzt wird. Es ist speziell für den Einsatz in Kombination mit einer Kastration zur Behandlung von nicht-metastasiertem kastrationsresistentem Prostatakrebs indiziert . This compound wirkt als Antagonist des Androgenrezeptors und verhindert die Wirkungen von Androgenen wie Testosteron und Dihydrotestosteron in der Prostata und an anderen Stellen im Körper .
Wissenschaftliche Forschungsanwendungen
Apalutamid wird in der wissenschaftlichen Forschung, insbesondere im Bereich der Onkologie, umfassend eingesetzt. Es wird verwendet, um die Behandlung von nicht-metastasiertem kastrationsresistentem Prostatakrebs und metastasiertem kastrationssensiblem Prostatakrebs zu untersuchen . Klinische Studien haben gezeigt, dass this compound das metastasenfreie Überleben und das Gesamtüberleben bei Patienten mit Prostatakrebs signifikant verbessert . Darüber hinaus wird es in der Forschung verwendet, um die Mechanismen der Androgenrezeptor-Signalgebung und -Resistenz bei Prostatakrebs zu verstehen .
In Vivo
Apalutamide has been studied extensively in animal models of prostate cancer. In a mouse model of prostate cancer, apalutamide was found to significantly reduce tumor growth and tumor burden. In addition, apalutamide was found to reduce androgen receptor (Apalutamide) expression and block Apalutamide signaling in prostate cancer cells.
In Vitro
Apalutamide has also been studied in in vitro experiments. In a cell-based assay, apalutamide was found to inhibit the growth of prostate cancer cells by blocking the Apalutamide signaling pathway. In addition, apalutamide was found to reduce the expression of androgen-responsive genes, such as PSA and Apalutamide.
Wirkmechanismus
Apalutamid übt seine Wirkungen aus, indem es an die Ligandenbindungsdomäne des Androgenrezeptors bindet und so dessen nukleäre Translokation, DNA-Bindung und Transkription von Androgenrezeptor-Gengenen blockiert . Diese Störung der Androgenrezeptor-Signalgebung hemmt das Wachstum von Prostatakrebszellen. This compound induziert auch den Abbau des Androgenrezeptors, wodurch dessen Aktivität weiter reduziert wird .
Biologische Aktivität
Apalutamide has been shown to inhibit the growth of prostate cancer cells in both in vivo and in vitro experiments. Apalutamide has also been shown to reduce the expression of androgen-responsive genes, such as PSA and Apalutamide. In addition, apalutamide was found to reduce tumor growth and tumor burden in a mouse model of prostate cancer.
Biochemical and Physiological Effects
Apalutamide has been shown to inhibit the activity of the androgen receptor (Apalutamide), which is responsible for the growth and proliferation of prostate cancer cells. Apalutamide also reduces the expression of androgen-responsive genes, such as PSA and Apalutamide. In addition, apalutamide was found to reduce tumor growth and tumor burden in a mouse model of prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Apalutamide has several advantages and limitations for laboratory experiments. One advantage of apalutamide is that it is a novel non-steroidal androgen receptor (Apalutamide) inhibitor that has recently been approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC). Apalutamide has also been studied extensively in both in vivo and in vitro experiments, and has been shown to inhibit the growth of prostate cancer cells.
However, there are also some limitations to using apalutamide in laboratory experiments. One limitation is that apalutamide has not been studied extensively in humans, so the safety and efficacy of apalutamide in humans is not yet known. In addition, apalutamide is a novel drug, so the long-term effects of apalutamide on humans are not yet known.
Zukünftige Richtungen
The future of apalutamide research is promising. Future research should focus on the safety and efficacy of apalutamide in humans, as well as its long-term effects. In addition, future research should focus on the development of novel formulations of apalutamide, such as nanotechnology-based formulations, which could improve the efficacy and safety of the drug. Furthermore, future research should focus on the combination of apalutamide with other drugs, such as chemotherapy agents, which could lead to improved efficacy and safety of the drug. Finally, future research should focus on the development of biomarkers that could be used to predict the response to apalutamide treatment.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Apalutamide plays a significant role in biochemical reactions. It selectively binds to the ligand-binding domain of the androgen receptor (AR), blocking AR nuclear translocation or binding to androgen response elements . This interaction with AR inhibits the growth of prostate cancer cells and androgen-mediated gene transcription .
Cellular Effects
Apalutamide has profound effects on various types of cells and cellular processes. It exerts an antitumor action by blocking the effect of androgens that promote tumor growth . In prostate tumors, apalutamide targets the AR ligand-binding domain and prevents AR nuclear translocation, DNA binding, and transcription of AR gene targets .
Molecular Mechanism
Apalutamide acts as an antagonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone . By binding directly to the ligand-binding domain of the AR, it prevents the effects of these hormones in the prostate gland and elsewhere in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of apalutamide change over time. It has been observed that apalutamide treatment produces tumor regressions in a dose-dependent manner . Furthermore, apalutamide has shown good tolerability and safety profile in clinical studies .
Dosage Effects in Animal Models
In animal models, the effects of apalutamide vary with different dosages. For instance, in mice bearing human CRPC xenograft models, apalutamide treatment produced tumor regressions in a dose-dependent manner that was more effective than that of Bicalutamide or Enzalutamide .
Metabolic Pathways
Apalutamide is predominantly metabolized via cytochrome P450 (CYP) 2C8 and CYP3A4 . Seventeen apalutamide metabolites and six main metabolic clearance pathways have been identified .
Transport and Distribution
Apalutamide is widely distributed within cells and tissues. Its absorption is rapid, and the apparent steady-state volume of distribution is large, reflecting a wide body distribution .
Subcellular Localization
The subcellular localization of apalutamide is primarily at the androgen receptor in the cytoplasm of cells. Upon binding to the androgen receptor, apalutamide prevents the translocation of the receptor to the nucleus, thereby inhibiting the transcription of AR gene targets .
Vorbereitungsmethoden
Die Synthese von Apalutamid umfasst mehrere Schritte. Eine Methode umfasst die Reaktion von Isothiocyanat mit Methylbenzamid unter Mikrowellenbedingungen, gefolgt von Hydrolyse . Eine andere Methode beinhaltet die Herstellung von this compound in Gegenwart eines Neutralisationsmittels wie Triethylsilylchlorid, Zinkchlorid oder Essigsäure, gefolgt von der Behandlung mit Säure . Diese Methoden zielen darauf ab, effizient, wirtschaftlich und umweltfreundlich zu sein.
Analyse Chemischer Reaktionen
Apalutamid unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation, Photolyse und thermischer Stress . Unter diesen Bedingungen werden mehrere Abbauprodukte gebildet, die mithilfe von Hochleistungsflüssigkeitschromatographie und Massenspektrometrie getrennt und charakterisiert werden können . Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen und Oxidationsmittel.
Vergleich Mit ähnlichen Verbindungen
Apalutamid wird häufig mit anderen Antiandrogenen der zweiten Generation wie Darolutamid und Enzalutamid verglichen. Während alle drei Verbindungen ähnliche Wirkmechanismen haben, hat Darolutamid die höchste Bindungsaffinität zu Androgenrezeptoren . This compound und Enzalutamid haben unabhängig von der Nahrungsaufnahme hohe Absorptionsraten, während Darolutamid aufgrund seiner geringen Bioverfügbarkeit mit Nahrung verabreicht werden muss . Darüber hinaus hat Darolutamid eine geringere Penetration des zentralen Nervensystems und ein geringeres Risiko für Cytochrom-P450-Arzneimittelwechselwirkungen im Vergleich zu this compound und Enzalutamid .
Fazit
This compound ist eine entscheidende Verbindung bei der Behandlung von Prostatakrebs mit bedeutenden Anwendungen in der wissenschaftlichen Forschung. Sein einzigartiger Wirkmechanismus und der Vergleich mit ähnlichen Verbindungen unterstreichen seine Bedeutung im Bereich der Onkologie. Die Synthese und die chemischen Reaktionen von this compound liefern Einblicke in seine Herstellung und Stabilität, was es zu einer wertvollen Verbindung für klinische und Forschungszwecke macht.
Eigenschaften
IUPAC Name |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBWBFZLDZWPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241899 | |
| Record name | ARN-509 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Persistent androgen receptor (AR) signaling is a common feature of castration-resistant prostate cancer (CRPC), attributed to AR gene-amplification, AR gene mutation, increased AR expression or increased androgen biosynthesis in prostate tumors. Apalutamide is an antagonist of AR that to the binding-site in the ligand-binding domain of the receptor with the IC50 of 16 nM. Upon binding, apalutamide disrupts AR signalling, inhibits DNA binding, and impedes AR-mediated gene transcription. Apalutamide impairs the translocation of AR from the cytoplasm to the nucleus thus reduces the concentrations of AR available to interact with the androgen response-elements (AREs). Upon treatment with apalutamide, AR was not recruited to the DNA promoter-regions. Its main metabolite, N-desmethyl apalutamide, is a less potent inhibitor of AR, and exhibited one-third the activity of apalutamide in an in vitro transcriptional reporter assay. | |
| Record name | Apalutamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11901 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
956104-40-8 | |
| Record name | Apalutamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956104-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apalutamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956104408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apalutamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11901 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ARN-509 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APALUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T36H88UA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Apalutamide?
A1: Apalutamide is a selective, competitive inhibitor of the androgen receptor (AR) signaling pathway. [, , ] It directly binds to the ligand-binding domain of the androgen receptor, effectively blocking its function. [, , ] This prevents AR-mediated transcriptional activity by hindering nuclear translocation, DNA binding, and subsequent gene expression. [, ]
Q2: Does Apalutamide affect the androgen receptor in cells beyond cancer cells?
A2: Research suggests that Apalutamide's effects extend beyond cancer cells, as the androgen receptor is also expressed in stromal and immune cells. [] This broader interaction could have implications for both innate and adaptive immune responses within the tumor microenvironment. []
Q3: What is the molecular formula and weight of Apalutamide?
A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Apalutamide. For precise information, consult comprehensive chemical databases or the drug's official documentation.
Q4: Can Apalutamide tablets be administered differently for patients who have difficulty swallowing?
A4: Yes, Apalutamide tablets exhibit a unique property of easy disintegration and dispersion in aqueous vehicles. [] This eliminates the need to crush or split the tablets. [] Studies show that mixing Apalutamide tablets with applesauce, yogurt, orange juice, or green tea does not affect drug purity, dose, or stability, offering alternative administration methods. []
Q5: Does the time taken to prepare an Apalutamide mixture in an aqueous vehicle affect its efficacy?
A5: Research suggests that variations in preparation time for Apalutamide mixtures in applesauce, yogurt, orange juice, or green tea do not influence drug purity, dose, or stability. [] This highlights the flexibility in preparation without compromising drug quality.
Q6: What are the long-term stability characteristics of Apalutamide?
A6: The research papers predominantly focus on short-term stability studies, particularly in the context of formulation and administration. [, ] Long-term stability data under various conditions require further investigation.
Q7: How is Apalutamide metabolized in the body?
A7: Apalutamide is primarily metabolized in the liver. [] Studies indicate a significant role of CYP2C8 and CYP3A4 enzymes in its metabolism. [] This metabolic pathway leads to the formation of several metabolites, with the N-desmethyl metabolite (M3) and an inactive carboxylic acid metabolite (M4) being the most abundant in plasma. []
Q8: What is the bioavailability of Apalutamide after oral administration?
A8: Research shows that Apalutamide exhibits nearly 100% absolute oral bioavailability. [] This suggests efficient absorption from the gastrointestinal tract.
Q9: How is Apalutamide eliminated from the body?
A9: Apalutamide demonstrates a slow elimination profile, with a mean plasma half-life ranging from 151 to 178 hours. [] It is predominantly excreted through urine (64.6%) and feces (24.3%). []
Q10: What is the evidence for Apalutamide's efficacy in treating prostate cancer?
A10: Multiple clinical trials, including SPARTAN and TITAN, demonstrate Apalutamide's efficacy in treating specific types of prostate cancer. [, , , , , , , , , ] In the SPARTAN trial, Apalutamide significantly prolonged metastasis-free survival in men with non-metastatic castration-resistant prostate cancer. [] Similarly, the TITAN trial demonstrated improved overall survival and radiographic progression-free survival in patients with metastatic castration-sensitive prostate cancer. [, , ]
Q11: Does prior treatment with other therapies impact Apalutamide's effectiveness?
A11: Research suggests that prior exposure to AR signaling inhibitors may influence Apalutamide's effectiveness. [] In a study evaluating Apalutamide combined with abiraterone acetate plus prednisone, patients without prior exposure to AR signaling inhibitors exhibited a longer treatment duration and a more significant decrease in prostate-specific antigen (PSA) levels. []
Q12: What are the common side effects associated with Apalutamide treatment?
A12: While this Q&A focuses on the scientific aspects of Apalutamide and not its side effects, the research does highlight that skin rash is a frequently reported adverse event associated with Apalutamide treatment. [, , , , , , , , , ]
Q13: Are there any ongoing research efforts to improve Apalutamide delivery to specific targets?
A13: The provided research papers primarily focus on Apalutamide's pharmacologic properties and clinical trial results. Information regarding targeted drug delivery approaches or specific formulation strategies to enhance tissue penetration requires further investigation.
Q14: Are there specific biomarkers associated with Apalutamide response or resistance?
A14: Research suggests that PSA decline during Apalutamide therapy correlates with improved survival and positive treatment outcomes in individuals with metastatic prostate cancer. [] Deep PSA decline could serve as a potential biomarker for monitoring treatment response and predicting long-term benefits. []
Q15: What analytical methods are employed to quantify Apalutamide levels?
A15: Several analytical techniques are utilized to quantify Apalutamide, including liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, ] A validated LC-MS/MS method using dried blood spots has been developed, offering a minimally invasive sampling approach for pharmacokinetic studies. []
Q16: Have any analytical methods been developed to study the stability of Apalutamide?
A16: Yes, researchers have developed and validated a stability-indicating ultra-performance liquid chromatography method using a diode array detector (UPLC-DAD) for quantifying Apalutamide in human plasma. [] This method enables the assessment of Apalutamide stability under various storage conditions, contributing to optimized formulation and storage practices. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-](/img/structure/B1683681.png)



![2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid](/img/structure/B1683687.png)



